Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C14H20ClN3O2 . It has a molecular weight of 297.78 g/mol . This compound is used as an organic chemical synthesis intermediate .
Synthesis Analysis
The synthesis of “Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate” involves the dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol . The reaction is stirred with an H2 balloon for 3 hours .
Molecular Structure Analysis
The InChI code for “Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate” is 1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3 . The Canonical SMILES is CC©©OC(=O)N1CCN(CC1)C2=CN=C(C=C2)Cl .
Physical And Chemical Properties Analysis
“Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate” has a melting point of 118 - 119 degrees Celsius . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has zero hydrogen bond donors and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 297.1244046 g/mol . The topological polar surface area is 45.7 Ų .
Safety And Hazards
“Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate” is classified as a GHS07 compound . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and washing thoroughly after handling (P262) .
properties
IUPAC Name |
tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPWQCOLPGLIJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679745 | |
Record name | tert-Butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate | |
CAS RN |
633283-53-1 | |
Record name | tert-Butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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